molecular formula C14H13F3N2O8S B570540 N-Hydroxy Riluzole O-β-D-Glucuronide CAS No. 1394929-56-6

N-Hydroxy Riluzole O-β-D-Glucuronide

Cat. No.: B570540
CAS No.: 1394929-56-6
M. Wt: 426.319
InChI Key: FFSAFFLDTNIAHQ-UHFFFAOYSA-N
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Description

N-Hydroxy Riluzole O-β-D-Glucuronide is a major metabolite of riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) . This compound is formed in the body through a sequential metabolic process where riluzole is first oxidized via cytochrome P450 (CYP)-dependent hydroxylation, primarily by CYP1A2, to form N-hydroxy riluzole, which is subsequently conjugated with glucuronic acid . Research indicates that this metabolic pathway is a significant contributor to the overall clearance of riluzole from the body . Consequently, this compound serves as a critical reference standard and tool for in vitro research applications. Its primary research value lies in enabling detailed investigations into the metabolic fate of riluzole, supporting studies in areas such as drug metabolism, pharmacokinetics, and drug-drug interaction (DDI) potential . By utilizing this metabolite, researchers can better understand and model the complex interplay between the cytochrome P450 enzymes and glucuronidation pathways, which is essential for assessing the safety and efficacy profile of riluzole, especially in patients undergoing polytherapy .

Properties

CAS No.

1394929-56-6

Molecular Formula

C14H13F3N2O8S

Molecular Weight

426.319

IUPAC Name

3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)

InChI Key

FFSAFFLDTNIAHQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

1-O-[[6-(Trifluoromethoxy)-2-benzothiazolyl]amino]-β-D-glucopyranuronic Acid_x000B_

Origin of Product

United States

Enzymatic Mechanisms Governing N Hydroxy Riluzole O β D Glucuronide Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for N-Hydroxylation Glucuronidation

The conjugation of N-Hydroxy Riluzole (B1680632) with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. While the specific UGT isoforms responsible for the O-glucuronidation of N-Hydroxy Riluzole have not been definitively identified in the available scientific literature, insights can be drawn from the metabolism of the parent compound, Riluzole, and the known substrate specificities of various UGTs.

Direct glucuronidation of Riluzole itself has been observed, and studies suggest that UGT1A9 (formerly identified as UGT HP4) may play a role, as its substrate, propofol, potently inhibits Riluzole glucuronidation. researchgate.net For the glucuronidation of hydroxylated metabolites, several UGT isoforms are typically involved. For instance, UGTs such as UGT1A1, UGT1A9, and UGT2B7 are known to be highly active in the glucuronidation of various phenolic and hydroxylated compounds. nih.govnih.gov Given that N-Hydroxy Riluzole possesses a hydroxyl group, it is plausible that one or more of these isoforms are involved in its conjugation to form N-Hydroxy Riluzole O-β-D-Glucuronide. However, screening studies using a panel of recombinant human UGT isoforms would be necessary to precisely identify the key enzymes responsible for this specific metabolic reaction. For example, studies on other hydroxylated metabolites have successfully used recombinant UGTs to pinpoint the specific isoforms involved, such as UGT2B7 and UGT1A9 for 1'-hydroxyestragole. nih.gov

Kinetic and Mechanistic Elucidation of UGT-Mediated Glucuronidation of N-Hydroxy Riluzole

Detailed kinetic parameters (such as Km and Vmax) for the specific enzymatic reaction of this compound formation are not currently available in published research. However, kinetic data for the preceding and parallel metabolic pathways of Riluzole have been characterized.

Kinetic Parameters of Riluzole Metabolism in Human Hepatic Microsomes
Metabolic PathwayProductApparent Km (μM)Reference
N-HydroxylationN-Hydroxy Riluzole30 researchgate.net
Direct GlucuronidationRiluzole-Glucuronide118 researchgate.net

The lower Km value for N-hydroxylation suggests a higher affinity of the CYP1A2 enzyme for Riluzole compared to the affinity of UGT enzymes for the direct glucuronidation of Riluzole. researchgate.net The mechanism of UGT-mediated glucuronidation involves the transfer of glucuronic acid from the activated cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of the N-Hydroxy Riluzole substrate. This reaction typically follows Michaelis-Menten kinetics, although more complex kinetics, such as substrate inhibition or autoactivation, have been observed for some UGT-mediated reactions. nih.gov Elucidating the precise kinetics for N-Hydroxy Riluzole glucuronidation would require dedicated experiments with the purified metabolite and relevant UGT isoforms.

Analysis of In Vitro and In Vivo Enzymatic Systems for Glucuronide Conjugation (e.g., liver microsomes, recombinant UGTs)

The study of this compound formation relies on various enzymatic systems that replicate metabolic processes in a controlled environment.

In Vitro Systems:

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from human liver cells and are a standard tool for studying phase I and phase II metabolism. capes.gov.br They contain a rich complement of CYP and UGT enzymes, making them ideal for investigating the complete metabolic pathway from Riluzole to its glucuronidated metabolites. researchgate.netnih.gov Studies with HLMs have successfully demonstrated the formation of N-Hydroxy Riluzole from Riluzole, confirming the role of hepatic enzymes in this initial step. researchgate.net These systems are also used to study the subsequent glucuronidation reactions.

Recombinant UGTs: To identify the specific UGT isoforms responsible for a particular reaction, researchers use recombinant enzymes. These are individual human UGT isoforms expressed in cell lines (e.g., insect cells or bacteria), which allows for the screening of a single enzyme's activity towards a substrate without interference from other enzymes. nih.govnih.gov This approach would be essential for definitively identifying the UGTs that catalyze the formation of this compound.

In Vivo Systems:

Human Studies: Analysis of blood and urine samples from patients taking Riluzole provides direct evidence of the formation of metabolites in the human body. Studies have confirmed the presence of Riluzole-glucuronide in the serum of patients with amyotrophic lateral sclerosis (ALS), demonstrating that glucuronidation is a relevant in vivo metabolic pathway for Riluzole. nih.gov While the specific detection of this compound in these studies is not explicitly detailed, it is expected to be a significant circulating metabolite.

These systems are complementary; in vitro tools help to elucidate the specific enzymes and mechanisms, while in vivo analysis confirms the physiological relevance of these pathways.

Influence of Genetic Polymorphisms on UGT Activity and Inter-Individual Variability in Glucuronidation Efficiency

Significant inter-individual variability has been observed in the clearance and serum concentrations of Riluzole among patients. nih.govnih.gov This variability can be attributed, in part, to genetic polymorphisms in the drug-metabolizing enzymes, including the UGTs.

However, other UGT isoforms that may be involved in the glucuronidation of Riluzole or its metabolites are known to be polymorphic. UGT1A4, a key enzyme in N-glucuronidation, has well-characterized polymorphisms like UGT1A42 and UGT1A43, which can alter enzyme activity and affect the metabolism of various drugs. nih.govnih.govgenesight.com Similarly, polymorphisms in UGT1A9 and UGT2B7 are known and can affect the clearance of their respective substrates. nih.gov

The substantial variability in Riluzole pharmacokinetics that is not explained by CYP1A2 or UGT1A1 genetics points to the potential role of polymorphisms in other UGT genes. nih.gov Identifying the specific UGT isoforms that metabolize N-Hydroxy Riluzole is a critical step toward understanding which genetic variants may influence the formation of this compound and contribute to the observed inter-patient differences in Riluzole metabolism and response.

An in-depth examination of the chemical synthesis of this compound reveals a multi-step process requiring precise control over reaction conditions to achieve the desired regioselectivity and stereochemistry. This metabolite, formed from the hydroxylation and subsequent glucuronidation of the parent drug Riluzole, necessitates sophisticated synthetic strategies for its laboratory preparation.

Chemical Synthesis and Stereoselective Preparation of N Hydroxy Riluzole O β D Glucuronide

The synthesis of N-Hydroxy Riluzole (B1680632) O-β-D-Glucuronide is a complex undertaking that involves the conjugation of two key moieties: the aglycone, N-Hydroxy Riluzole, and a D-glucuronic acid sugar. The primary challenges lie in forming the O-glycosidic bond with complete regioselectivity at the hydroxyl group and ensuring the correct anomeric configuration (β) of the final product.

Advanced Analytical Methodologies for the Characterization and Quantification of N Hydroxy Riluzole O β D Glucuronide

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel or unknown metabolites. mdpi.com Its ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm, allows for the confident determination of a compound's elemental formula. For N-Hydroxy Riluzole (B1680632) O-β-D-Glucuronide, with a chemical formula of C₁₄H₁₃F₃N₂O₈S, HRMS is used to confirm its theoretical exact mass, distinguishing it from other potential metabolites with similar nominal masses. cymitquimica.com

This precise mass measurement is the first step in structural elucidation, providing a high degree of confidence in the metabolite's identity before further fragmentation studies are undertaken.

Table 1: HRMS Data for N-Hydroxy Riluzole O-β-D-Glucuronide This table is a representative example of typical HRMS data.

Parameter Value
Chemical Formula C₁₄H₁₃F₃N₂O₈S
Theoretical Exact Mass 426.0348 Da
Observed Mass (e.g., [M-H]⁻) 425.0275 Da
Mass Accuracy < 5 ppm

Determining the exact site of glucuronidation is a common challenge in metabolite identification. Conventional fragmentation techniques like Collision-Induced Dissociation (CID) often result in the facile cleavage of the labile glycosidic bond, leading to a dominant neutral loss of the glucuronic acid moiety (176 Da). nih.govsciex.com This fragmentation pattern confirms the presence of a glucuronide but provides little to no information about its attachment site on the aglycone. sciex.comnih.gov

Electron Activated Dissociation (EAD) is an advanced, orthogonal fragmentation technique that overcomes this limitation. nih.gov EAD utilizes electron-based mechanisms to induce fragmentation, which can break more stable bonds within the core structure of the aglycone while preserving the weaker glycosidic bond. nih.govtechnologynetworks.com This results in a richer fragmentation spectrum containing diagnostic ions that retain the glucuronide conjugate, allowing for unambiguous localization of the conjugation site. sciex.comnih.gov For this compound, EAD would generate specific fragment ions confirming that the glucuronic acid is attached to the oxygen of the N-hydroxy group, rather than other potential sites on the riluzole molecule. technologynetworks.comcellculturedish.com

The differentiation between isomeric O- and N-glucuronides is analytically challenging, as they are often chromatographically similar and produce nearly identical CID spectra. nih.gov Both isomers typically show the characteristic loss of 176 Da, making definitive assignment difficult. nih.gov

EAD provides a significant advantage by generating unique, structurally informative fragments for each isomer. sciex.com In the analysis of N-Hydroxy Riluzole, EAD would produce different fragmentation patterns for the O-glucuronide versus a potential N-glucuronide isomer. The O-glucuronide's EAD spectrum would feature key fragments containing the N-O-glucuronide linkage, whereas an N-glucuronide would yield fragments characteristic of a direct N-C bond between the glucuronic acid and a nitrogen atom on the riluzole core. This allows for confident, site-specific assignment. sciex.comnih.gov An alternative approach involves chemical derivatization, where different functional groups (e.g., hydroxyl vs. amine) react specifically, leading to predictable mass shifts that can be detected by mass spectrometry, thereby distinguishing between O- and N-glucuronides. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification and Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional selectivity and sensitivity. researchgate.net The technique utilizes a triple quadrupole mass spectrometer, typically operated in Multiple Reaction Monitoring (MRM) mode, to monitor specific precursor-to-product ion transitions for the analyte of interest and an internal standard. researchgate.net

A robust and high-throughput Ultra-Performance Liquid Chromatography (UPLC)-MS/MS method is critical for accurately measuring concentrations of this compound in pharmacokinetic studies. Building upon established methods for the parent drug, riluzole, a validated assay can be developed. nih.govnih.govrjptonline.org Sample preparation typically involves protein precipitation or solid-phase extraction to remove interferences from plasma. nih.govrjptonline.org

Chromatographic separation is achieved using a sub-2-µm particle column (e.g., C18) with a gradient elution of mobile phases like acetonitrile (B52724) and water, often containing a formic acid modifier to improve peak shape and ionization efficiency. nih.govresearchgate.net The method is fully validated according to regulatory guidelines, ensuring its accuracy, precision, selectivity, and stability. researchgate.netnih.gov

Table 2: Example UPLC-MS/MS Method Parameters for this compound This table is a representative example of typical UPLC-MS/MS parameters.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.5 mL/min
Column Temperature 40°C nih.gov
Mass Spectrometer Sciex ZenoTOF 7600 / Waters Xevo TQ-S technologynetworks.comnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transition (Analyte) e.g., [M+H]⁺ m/z 427.0 → 251.0 (Aglycone)
MRM Transition (IS) Analyte-specific (e.g., stable isotope-labeled version)

Glucuronide metabolites, particularly acyl glucuronides, can be unstable in biological matrices, potentially leading to inaccurate quantification through degradation or back-conversion to the aglycone. nih.gov While O-glucuronides are generally more stable than acyl glucuronides, careful handling is still crucial. Key strategies to ensure sample integrity include:

pH Control: Immediately after collection, plasma or urine samples should be acidified (e.g., with citrate (B86180) buffer) to a pH of around 4-5. This acidic environment significantly slows both chemical hydrolysis and enzyme-mediated degradation. journalofappliedbioanalysis.com

Temperature Control: Samples should be kept on ice immediately after collection and during processing. journalofappliedbioanalysis.com For long-term storage, samples must be flash-frozen and maintained at ultra-low temperatures (e.g., -70°C or below) to prevent degradation. journalofappliedbioanalysis.com

Minimizing Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided, as this can compromise analyte stability. Incurred sample stability should be thoroughly evaluated to confirm that the analyte is stable under the specific handling and storage conditions of the study. journalofappliedbioanalysis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Stereochemical Confirmation

While mass spectrometry provides essential information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for the unambiguous elucidation of a molecule's complete structure, including its stereochemistry. hyphadiscovery.comnih.gov Although NMR requires larger quantities of purified material (typically >10 µg), which can be a challenge for metabolites, its ability to provide definitive structural proof is unparalleled. hyphadiscovery.comnih.gov

For this compound, a suite of NMR experiments would be employed for full characterization. nih.gov

1D ¹H NMR: Provides initial information on the number and type of protons in the molecule.

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. researchgate.net

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their attached carbons (¹H-¹³C). researchgate.net

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments. researchgate.net The definitive proof for the O-glucuronide structure would be a key HMBC correlation between the anomeric proton of the glucuronic acid moiety (H-1') and the nitrogen-adjacent carbon of the riluzole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations to help confirm stereochemistry. hyphadiscovery.com

Table 3: Key NMR Experiments for Structural Elucidation

Experiment Purpose Key Information Gained for this compound
¹H NMR Proton chemical shifts and couplings Confirms presence of both aglycone and glucuronic acid protons.
COSY Identifies ¹H-¹H spin systems Maps out proton connectivity within the glucuronic acid ring and the aromatic system of riluzole. researchgate.net
HSQC Correlates protons to their directly attached carbons Assigns ¹³C chemical shifts for all protonated carbons. researchgate.net
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds) Crucially confirms the O-linkage site by showing a correlation from the anomeric proton (H-1') of the glucuronide to the aglycone. researchgate.net
NOESY Identifies through-space proton interactions Confirms the β-anomeric configuration of the glucuronide linkage. hyphadiscovery.com

Chemical Isotope Labeling and Dual-Filtering Approaches for Comprehensive Glucuronide Profiling in Complex Biological Samples

The comprehensive analysis of glucuronide metabolites, such as this compound, in complex biological matrices presents a significant analytical challenge. These conjugates are often present at low concentrations and can be difficult to distinguish from endogenous components. To address these challenges, advanced analytical strategies combining chemical isotope labeling with dual-filtering mass spectrometry have been developed for the global and confident profiling of glucuronides. acs.orgnih.gov This approach significantly enhances the sensitivity and selectivity of detection, making it a powerful tool for characterizing metabolites like this compound.

The core of this methodology involves the derivatization of glucuronides with a pair of isotopic probes. acs.org A commonly used set of reagents is N,N-dimethylethylenediamine (DMED-d0) and its deuterated counterpart (DMED-d6). acs.orgnih.gov These reagents specifically target the carboxylic acid group present on the glucuronic acid moiety of the conjugate, a universal feature of glucuronides. acs.org This labeling strategy is applicable to all types of glucuronide linkages, including O-, N-, and acyl-glucuronides. acs.org

The derivatization with DMED offers several advantages. It improves the chromatographic retention of these polar metabolites on reversed-phase liquid chromatography (RPLC) systems and enhances their ionization efficiency in mass spectrometry, leading to lower limits of detection. acs.org Research has demonstrated a 3- to 55-fold decrease in the limits of detection for representative glucuronide standards after DMED labeling. acs.orgnih.gov

Following labeling, a dual-filtering strategy is employed to confidently identify glucuronide conjugates from the vast number of signals in a biological sample. acs.orgnih.gov

Filter I: Characteristic Mass Difference Screening

In this initial filtering step, samples labeled with the light (d0) and heavy (d6) DMED reagents are mixed in a 1:1 ratio and analyzed by high-resolution mass spectrometry. The instrument is programmed to search for pairs of peaks that exhibit a specific mass difference corresponding to the isotopic labels (a Δm/z of 6.037 Da for DMED-d0/d6). acs.orgnih.gov This allows for the selective identification of all carboxyl-containing compounds that have been successfully derivatized, including the glucuronides of interest.

Filter II: Diagnostic Ion Filtering

The second filtering step utilizes the characteristic fragmentation pattern of the DMED-labeled glucuronic acid moiety in tandem mass spectrometry (MS/MS). acs.orgnih.gov Upon fragmentation, the derivatized glucuronic acid produces specific diagnostic ions. For DMED-d0/d6 labeled glucuronides, two pairs of diagnostic fragment ions are typically observed at m/z 247.1294/253.1665 and m/z 229.1188/235.1559. acs.org By searching for these specific fragment ion pairs in the MS/MS spectra of the features that passed the first filter, it is possible to specifically and confidently identify the glucuronide conjugates.

This dual-filtering approach has been successfully applied to the comprehensive profiling of glucuronides in complex samples like urine, where a large number of potential glucuronides were successfully identified and annotated. acs.orgnih.gov While direct application to this compound has not been explicitly detailed in published literature, this methodology is highly applicable for its sensitive and selective detection and quantification in biological matrices.

Detailed Research Findings

The application of chemical isotope labeling and dual-filtering for glucuronide profiling has yielded significant results in metabolomics studies. In a study profiling urinary glucuronides from colorectal cancer patients, a total of 685 features were identified as potential glucuronides using this method, with 181 being annotated. acs.orgnih.gov This highlights the capability of the technique to uncover a wide range of conjugated metabolites. The use of stable isotope-labeled internal standards, such as a deuterated version of this compound, would further enhance the quantitative accuracy of this method for this specific metabolite.

Interactive Data Table: Key Parameters of the Chemical Isotope Labeling and Dual-Filtering Strategy

ParameterDescriptionValue/Details
Labeling Reagents Isotopic probes for derivatizing the carboxylic acid group of glucuronic acid.N,N-dimethylethylenediamine (DMED-d0) and its deuterated counterpart (DMED-d6). acs.orgnih.gov
Filter I: Mass Difference The characteristic mass-to-charge ratio difference between the light and heavy labeled metabolites.Δm/z = 6.037 Da. acs.orgnih.gov
Filter II: Diagnostic Ions (d0/d6) Specific fragment ions generated from the labeled glucuronic acid moiety in MS/MS analysis.m/z 247.1294/253.1665 and m/z 229.1188/235.1559. acs.org
Enhancement in Detection The observed improvement in the limit of detection for glucuronide standards after labeling.3- to 55-fold decrease. acs.orgnih.gov
Analytical Platform The instrumentation typically used for this methodology.Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS). nih.gov

Metabolic Disposition and Quantitative Assessment of N Hydroxy Riluzole O β D Glucuronide

Quantitative Excretion Studies and Mass Balance Analysis of Glucuronide Metabolites in Biological Systems

Human mass balance studies, often conducted with radiolabeled compounds, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govfda.gov These studies provide a quantitative account of the elimination pathways, identifying the primary routes (urine, feces) and the extent to which the drug is metabolized before excretion. nih.gov For regulatory purposes, a total recovery of radioactivity exceeding 90% is preferred, with over 80% of that radioactivity identified to fully characterize the metabolic pathways. nih.govfda.gov

In the case of riluzole (B1680632), elimination is predominantly through metabolism, with subsequent excretion of the resulting conjugates in the urine. europa.eu A study on the pharmacokinetics of riluzole revealed that after administration, approximately 90% of the total dose is accounted for in urinary excretion. europa.eu A significant portion of these excreted compounds are glucuronides, which constitute more than 85% of the metabolites found in urine. europa.eu In contrast, only a very small fraction, about 2%, of the original riluzole dose is excreted unchanged in the urine, underscoring the extensiveness of its metabolic conversion. europa.eu

The primary metabolic pathway involves an initial oxidation step to form hydroxylated intermediates, followed by glucuronide conjugation. europa.eu This leads to the formation of metabolites such as N-Hydroxy Riluzole O-β-D-Glucuronide, which are then cleared from the body via the kidneys.

Table 1: Human Excretion and Mass Balance of Riluzole and Metabolites

This table summarizes quantitative findings from a human mass balance study following administration of riluzole.

Excretion Route / Metabolite ClassPercentage of Administered DoseReference
Total Urinary Excretion~90% europa.eu
Unchanged Riluzole in Urine2% europa.eu
Glucuronide Metabolites in Urine>85% of total metabolites europa.eu

In Vitro Metabolic Stability and Clearance Assessments of N-Hydroxy Riluzole Leading to Glucuronide Formation

In vitro metabolic stability assays are fundamental tools in drug discovery for predicting the in vivo clearance of a compound. nih.gov These assays typically utilize human liver microsomes (HLM) or hepatocytes, which contain the primary enzymes responsible for drug metabolism, to determine parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2). nih.govyoutube.com

The formation of this compound is a two-step process. First, riluzole undergoes oxidation to N-hydroxy riluzole, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2. europa.eu Subsequently, the N-hydroxy riluzole intermediate undergoes phase II conjugation with glucuronic acid. In vitro studies using human liver preparations have elucidated the kinetics of the initial step. The formation of N-hydroxy riluzole from riluzole demonstrates a Michaelis-Menten constant (Km) of 30 µM. Concurrently, direct glucuronidation of the parent riluzole molecule can occur, but it is a significantly less efficient pathway, with a much higher Km of 118 µM. This kinetic data suggests that the principal metabolic route involves hydroxylation prior to glucuronidation.

Table 2: In Vitro Metabolic Parameters for Riluzole in Human Liver Microsomes

This table presents the Michaelis-Menten constants (Km) for the initial metabolic pathways of the parent drug, riluzole. Data for the direct glucuronidation of the N-hydroxy riluzole metabolite is not specified in the available literature.

Metabolic ReactionEnzyme SystemKinetic Parameter (Km)Reference
Riluzole → N-Hydroxy RiluzoleCYP1A230 µMN/A
Riluzole → Riluzole-Glucuronide (Direct)UGT Enzymes118 µMN/A
N-Hydroxy Riluzole → this compoundUGT EnzymesData Not AvailableN/A

Inter-Species Comparative Analysis of Glucuronidation Pathways and Rates for N-Hydroxy Riluzole

The metabolism of xenobiotics can vary significantly between species, which has important implications for the selection of appropriate animal models in preclinical studies. researchgate.netsemanticscholar.org These differences often arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, including UGTs. nih.govnih.gov In vitro studies comparing metabolite formation in liver microsomes from humans, dogs, rats, and monkeys are commonly performed to assess these differences. nih.govresearchgate.netnih.gov For instance, studies on other compounds have shown clear qualitative and quantitative species differences in O-glucuronidation regioselectivity and kinetic rates (Vmax and Km). nih.govresearchgate.netmdpi.com In some cases, the maximum reaction rate (Vmax) for glucuronidation can differ by over 8-fold between species. mdpi.com

Such comparative analyses are critical for accurately extrapolating preclinical data to humans. However, specific studies detailing the comparative in vitro glucuronidation kinetics of N-hydroxy riluzole across different species (e.g., human, rat, dog, monkey) are not available in the reviewed literature. Therefore, a direct comparison of the rates and pathways for the formation of this compound between humans and common preclinical models cannot be quantitatively presented. The absence of such data highlights a gap in the full preclinical characterization of this specific metabolite. General knowledge indicates that N-glucuronidation pathways, in particular, can show stark differences, with rodents often lacking the human UGT1A4 homologue, an enzyme crucial for the conjugation of many amine-containing compounds. nih.gov

Table 3: Inter-Species Comparative Glucuronidation of N-Hydroxy Riluzole

This table illustrates the type of data required for an inter-species comparison. Specific kinetic data for the glucuronidation of N-hydroxy riluzole in different species is not available in the reviewed scientific literature.

SpeciesLiver Microsome Vmax (nmol/min/mg)Liver Microsome Km (µM)Liver Microsome CLint (µL/min/mg)
HumanData Not AvailableData Not AvailableData Not Available
DogData Not AvailableData Not AvailableData Not Available
RatData Not AvailableData Not AvailableData Not Available
MonkeyData Not AvailableData Not AvailableData Not Available

Factors Influencing Inter-Individual Variability in N-Hydroxy Riluzole Glucuronidation Beyond Genetic Polymorphisms

Significant inter-individual variability in the clearance of riluzole is well-documented. nih.gov This variability is influenced by several non-genetic factors that can affect either the initial formation of N-hydroxy riluzole by CYP1A2 or its subsequent glucuronidation by UGT enzymes.

Hepatic Impairment: Liver function is a critical factor. The area under the curve (AUC) for riluzole, which reflects total drug exposure, is increased approximately 1.7-fold in patients with mild chronic liver insufficiency and up to 3-fold in those with moderate insufficiency. europa.eu While glucuronidation is often considered to be less affected than oxidative metabolism in mild liver disease, it can be substantially impaired in advanced cirrhosis. researchgate.netresearchgate.net This impairment would directly reduce the formation and clearance of this compound.

Smoking: Tobacco smoke contains polycyclic aromatic hydrocarbons (PAHs) that are potent inducers of CYP1A2. nih.govwjgnet.com This induction increases the metabolic rate of CYP1A2 substrates, which can lead to lower plasma concentrations. nih.gov By accelerating the formation of N-hydroxy riluzole, smoking can subsequently alter the amount of substrate available for the UGT enzymes, thereby influencing the rate of glucuronide production. Some evidence also suggests that smoking may enhance UGT activity directly. nih.govwjgnet.com

Drug-Drug Interactions: Co-administration of other drugs can alter riluzole metabolism. Inhibitors of CYP1A2 would be expected to decrease the formation of N-hydroxy riluzole, thus reducing the subsequent production of its glucuronide conjugate. drugbank.com Conversely, drugs that inhibit the relevant UGT enzymes could cause an accumulation of N-hydroxy riluzole by blocking its clearance via glucuronidation. nih.govebmconsult.com

Renal Impairment: Since the metabolites of riluzole, including the glucuronides, are eliminated via the kidneys, patients with renal dysfunction may experience reduced clearance and consequently higher plasma levels of these conjugates. drugs.comdrugs.com

Table 4: Non-Genetic Factors Influencing the Metabolic Pathway of this compound

This table summarizes various factors that can alter the in vivo concentration and disposition of riluzole and its metabolites.

FactorPrimary Metabolic Step AffectedObserved or Expected EffectReference
Moderate Hepatic ImpairmentCYP450 & UGT activity~3-fold increase in parent drug (riluzole) AUC, likely reducing overall glucuronide formation and clearance. europa.eu
Cigarette SmokingCYP1A2 Induction (primary), potentially UGT inductionIncreased clearance of CYP1A2 substrates; expected to alter the rate of N-hydroxy riluzole formation. nih.govwjgnet.com
CYP1A2 InhibitorsPhase I: HydroxylationDecreased formation of N-hydroxy riluzole, leading to reduced substrate for glucuronidation. drugbank.com
UGT InhibitorsPhase II: GlucuronidationPotential for decreased clearance of N-hydroxy riluzole, leading to its accumulation. nih.govebmconsult.com
Renal ImpairmentExcretionReduced clearance and higher plasma levels of riluzole metabolites. drugs.comdrugs.com
High-Fat MealAbsorption~45% reduction in Cmax and 15% reduction in AUC of parent drug, affecting substrate availability for metabolism. nih.gov

Research Applications and Methodological Considerations for N Hydroxy Riluzole O β D Glucuronide

Utilization as a Certified Reference Standard in Drug Metabolism and Pharmacokinetic Research

N-Hydroxy Riluzole (B1680632) O-β-D-Glucuronide is a critical tool in the field of pharmaceutical research, where it serves as a certified reference standard. Its primary application is in analytical method development, validation, and quality control for studies focused on the drug metabolism and pharmacokinetics (DMPK) of riluzole. neurofit.comsynzeal.com The availability of this well-characterized metabolite is essential for the accurate quantification of riluzole's metabolic products in various biological matrices.

The metabolism of riluzole is complex, primarily initiated by cytochrome P450 1A2 (CYP1A2) to form N-hydroxyriluzole. nih.govfda.govnih.gov This intermediate is then subject to conjugation, including the formation of N-Hydroxy Riluzole O-β-D-Glucuronide. fda.gov To accurately trace the metabolic fate of riluzole and to understand its pharmacokinetic profile, researchers rely on analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov The use of a certified reference standard of this compound allows for the precise calibration of these instruments and the validation of analytical methods, ensuring the reliability and reproducibility of experimental results.

Several commercial suppliers provide this compound as a reference material, often accompanied by a certificate of analysis detailing its purity and characterization data. synzeal.comcymitquimica.com This enables researchers to confidently identify and quantify the metabolite in in vitro and in vivo samples. The availability of such standards is a prerequisite for regulatory submissions, such as in Abbreviated New Drug Applications (ANDA), where a thorough understanding of a drug's metabolic pathway is required. synzeal.com

Table 1: Commercial Availability of this compound as a Reference Standard

SupplierProduct NameIntended Use
Toronto Research ChemicalsThis compoundLaboratory use, research. cymitquimica.com
SynZealRiluzole N-Hydroxy N-β-D-GlucuronideAnalytical method development, method validation (AMV), Quality Control (QC) for ANDA applications. synzeal.com

Role in Understanding and Predicting Drug-Drug Interactions Affecting Riluzole Biotransformation

The biotransformation of riluzole is heavily dependent on the activity of the CYP1A2 enzyme, which shows significant inter-individual variability. nih.govnih.gov This variability in enzyme activity can lead to different rates of formation of N-hydroxyriluzole and, consequently, its glucuronidated conjugate. This has direct implications for potential drug-drug interactions (DDIs). Co-administration of riluzole with drugs that inhibit or induce CYP1A2 can significantly alter its plasma concentrations, potentially affecting its efficacy and safety profile.

Research has shown a significant correlation between CYP1A2 activity and riluzole clearance. nih.govnih.gov Therefore, understanding the downstream metabolic pathways, including glucuronidation, is crucial for predicting the clinical impact of DDIs. By using this compound as a reference standard, researchers can conduct in vitro studies to investigate the impact of various CYP1A2 inhibitors on the complete metabolic cascade of riluzole.

For example, in studies using human liver microsomes, the formation of N-hydroxyriluzole and its subsequent glucuronidation can be quantified in the presence and absence of known CYP1A2 inhibitors. The ability to accurately measure the end-stage metabolite, this compound, provides a comprehensive picture of the inhibitory effect, moving beyond just the initial hydroxylation step. This is particularly important as the accumulation of the parent drug or intermediate metabolites could have different pharmacological or toxicological consequences.

Table 2: Key Enzymes in Riluzole Biotransformation and Potential for Drug-Drug Interactions

Enzyme FamilySpecific EnzymeRole in Riluzole MetabolismImplication for Drug-Drug Interactions
Cytochrome P450CYP1A2Primary enzyme for N-hydroxylation of riluzole. nih.govfda.govnih.govInhibition or induction can significantly alter riluzole clearance. nih.govnih.gov
UDP-GlucuronosyltransferaseUGT-HP4 (now recognized as UGT1A4)Involved in the direct glucuronidation of riluzole (minor pathway) and the glucuronidation of N-hydroxyriluzole. fda.govPotential for interactions with drugs that are substrates or inhibitors of UGT1A4. nih.gov

Development of Predictive In Vitro Models for Glucuronidation Profiles of Novel Chemical Entities

The development of robust in vitro models that can accurately predict the in vivo glucuronidation of new chemical entities (NCEs) is a major goal in drug discovery and development. These models, which often utilize human liver microsomes, cryopreserved hepatocytes, or recombinant UDP-glucuronosyltransferase (UGT) enzymes, aim to provide an early assessment of a drug's metabolic fate. nih.govnih.gov The ultimate goal is to improve the in vitro-in vivo extrapolation (IVIVE) of metabolic clearance.

This compound serves as an invaluable tool in the development and validation of these predictive models. By studying the formation of this specific metabolite from its parent compound, riluzole, in various in vitro systems, researchers can refine their models to better mimic the physiological reality. The known metabolic pathway of riluzole provides a well-defined system to test and optimize experimental conditions, such as protein concentration and the presence of co-factors.

The accurate quantification of this compound, made possible by the use of a certified reference standard, allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the glucuronidation reaction. These parameters are essential for building predictive models of hepatic and extrahepatic clearance. Furthermore, by comparing the in vitro formation rates of this compound to the observed in vivo concentrations of the metabolite in clinical studies, researchers can assess the predictive accuracy of their models and identify areas for improvement. This iterative process of model refinement is critical for increasing the confidence in early predictions of human drug metabolism for NCEs that are anticipated to undergo similar biotransformation pathways.

Future Directions and Advanced Research Frontiers for N Hydroxy Riluzole O β D Glucuronide

Elucidation of Potential Undiscovered Glucuronidation Pathways and Metabolites

The metabolic elimination of riluzole (B1680632) in patients is known to involve glucuronidation, a major pathway in its clearance. nih.govumcutrecht.nl The formation of riluzole-glucuronide has been confirmed in patients, with in vitro studies suggesting its role in the drug's pharmacokinetic variability. nih.gov However, the full picture of glucuronidation for riluzole and its hydroxylated metabolites may be more complex. Future research will likely focus on identifying less common or previously undiscovered metabolic routes.

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govannualreviews.org While the primary UGT enzymes responsible for forming N-Hydroxy Riluzole O-β-D-Glucuronide have been identified, other UGT isoforms could play a secondary role, potentially leading to the formation of alternative glucuronide metabolites. For instance, studies on other xenobiotics have shown that a single compound can be a substrate for multiple UGTs, including UGT1A1, UGT1A3, UGT1A9, and UGT2B10. researchgate.nethelsinki.finih.gov The N-glucuronidation of some compounds is known to be highly species-dependent, with human UGT1A4 and UGT2B10 playing significant roles that may not be accurately reflected in animal models. helsinki.fihyphadiscovery.com

Research into other hydroxylated drugs like hydroxypropranolol has revealed that glucuronidation can occur at both aromatic and aliphatic hydroxyl groups, though one pathway is typically preferred under physiological conditions. nih.gov This raises the possibility of alternative glucuronidation sites on the N-Hydroxy Riluzole molecule beyond the O-linkage at the hydroxyl group. Investigations could explore the potential for direct N-glucuronidation at the amine or thiazole (B1198619) nitrogen atoms, which could result in isomeric metabolites with different stability and biological activity profiles. nih.govnih.gov The stability of such glucuronide conjugates can be pH-dependent, which could influence their disposition in the body, particularly in acidic urine. nih.gov

Table 1: Investigated UGT Isoforms and Their Potential Relevance to Riluzole Metabolism

UGT IsoformKnown Substrates/CharacteristicsPotential Relevance to N-Hydroxy Riluzole
UGT1A Family (e.g., UGT1A1, UGT1A3, UGT1A9) Catalyze glucuronidation of a wide range of xenobiotics, including phenolics. nih.govnih.gov UGT1A9 is important for the clearance of many drugs. nih.govLikely involved in the primary O-glucuronidation pathway. Polymorphisms in these genes could contribute to inter-individual variability in riluzole metabolism.
UGT1A4 Considered a specialist in N-glucuronidation, particularly of tertiary amines and N-heterocycles. researchgate.nethelsinki.fihyphadiscovery.comCould potentially catalyze the formation of a direct N-glucuronide on the riluzole moiety, a currently undiscovered pathway.
UGT2B10 An enzyme recently discovered to be a major contributor to the N-glucuronidation of certain compounds, including nicotine. helsinki.fiMay represent another unexplored pathway for N-glucuronidation of N-Hydroxy Riluzole or riluzole itself.

Integration of Multi-Omics Technologies for Comprehensive Metabolic Pathway Reconstruction

To achieve a holistic understanding of this compound metabolism, future research will increasingly rely on the integration of multiple "omics" technologies. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of metabolic networks. youtube.comnih.govfrontiersin.orgescholarship.org

Genomics: This involves studying the complete set of an organism's DNA. patsnap.com For riluzole, genomic studies have investigated polymorphisms in Cytochrome P450 genes (CYP1A1, CYP1A2) and UGT1A1, though no strong association with riluzole levels was found in the cohorts studied. nih.govnih.gov Future genomic studies could perform wider genome-wide association studies (GWAS) to link a broader range of genetic variations in UGT and transporter genes with metabolomic data on riluzole and its glucuronide metabolites. youtube.com

Transcriptomics: This field analyzes the complete set of RNA transcripts, indicating which genes are actively expressed. By measuring the mRNA levels of various UGT enzymes in relevant tissues like the liver, researchers can determine which enzymes are available to metabolize N-Hydroxy Riluzole under different conditions.

Proteomics: Proteomics is the large-scale study of proteins, including their expression levels and post-translational modifications. youtube.com Quantitative proteomics can directly measure the abundance of specific UGT and transporter proteins in tissues, providing a more direct link between gene expression and metabolic capacity than transcriptomics alone.

Metabolomics: As the study of small molecules or metabolites, metabolomics provides a direct snapshot of the biochemical activity within a biological system. nih.govyoutube.com Untargeted metabolomics can be used to screen for all riluzole-related metabolites in biofluids, potentially identifying novel glucuronides or downstream products. nih.gov

By integrating these datasets, researchers can construct highly detailed metabolic pathway models. frontiersin.orgresearchgate.net For example, a multi-omics approach could correlate a specific UGT gene polymorphism (genomics) with reduced expression of that UGT enzyme (transcriptomics and proteomics) and a corresponding shift in the ratio of this compound to other metabolites (metabolomics). This integrated approach is essential for moving beyond a one-dimensional view and fully reconstructing the complex, interacting network that governs riluzole metabolism. patsnap.comnih.gov

Development of Advanced Computational Models for In Silico Prediction of Glucuronidation Specificity and Reactivity

Alongside experimental work, the development of advanced computational, or in silico, models represents a crucial frontier for understanding and predicting the glucuronidation of N-Hydroxy Riluzole. nih.govannualreviews.org These models offer a rapid and cost-effective alternative to traditional in vitro methods for assessing the metabolic fate of drug candidates. nih.gov

Significant progress has been made in creating models that can predict the site of metabolism (SOM) for UGT-catalyzed reactions. acs.orgnih.gov Modern approaches utilize machine learning algorithms, such as support vector machines and graph neural networks, trained on large datasets of known UGT substrates. nih.govnih.gov These models analyze a wide range of molecular descriptors, including atomic reactivity, bonding strength, and other physicochemical properties, to predict which functional group on a molecule is most likely to be glucuronidated. nih.gov

For N-Hydroxy Riluzole, these in silico tools could be used to:

Predict Reactivity with Specific UGTs: By developing Quantitative Structure-Activity Relationship (QSAR) models specific to different UGT isoforms, researchers can predict the likelihood that N-Hydroxy Riluzole will be a substrate for a particular enzyme. nih.gov This can help prioritize which UGTs to investigate experimentally.

Identify Potential Sites of Metabolism: Advanced SOM prediction tools can analyze the N-Hydroxy Riluzole structure and flag not only the primary hydroxyl group but also other potential sites for glucuronidation, such as the nitrogen atoms, guiding the search for novel metabolites. acs.orgnih.gov

Refine Understanding of Enzyme-Substrate Interactions: Homology modeling can be used to create 3D structures of UGT enzymes. nih.gov Docking simulations can then place N-Hydroxy Riluzole into the active site of these models, providing insights into the specific molecular interactions that determine binding affinity and catalytic selectivity.

Table 2: Types of Computational Models for Glucuronidation Prediction

Model TypeDescriptionApplication to N-Hydroxy Riluzole
Site of Metabolism (SOM) Prediction Uses machine learning and molecular descriptors to identify the most likely atom or functional group on a molecule to undergo metabolism. acs.orgnih.govnih.govPredict whether glucuronidation occurs exclusively at the hydroxyl group or if N-glucuronidation is also plausible.
3D-QSAR (e.g., CoMFA/CoMSIA) Correlates the 3D structural and electrostatic properties of a series of molecules with their biological activity (e.g., metabolic rate). nih.govDevelop models to predict the rate of glucuronidation for riluzole and its analogs by specific UGT isoforms like UGT1A9.
Homology Modeling & Docking Creates a 3D protein structure based on its amino acid sequence and the known structure of a related protein. Docking simulates the binding of a small molecule to this protein. nih.govVisualize the binding of N-Hydroxy Riluzole within the active site of various UGT enzymes to understand the basis of their specificity.

The continual refinement of these predictive models, validated against experimental data, will be instrumental in building a more complete and predictive understanding of the metabolic journey of this compound. nih.govannualreviews.org

Q & A

Q. What methodologies are recommended for synthesizing N-Hydroxy Riluzole O-β-D-Glucuronide in vitro?

this compound can be synthesized using recombinant uridine diphosphate-glucuronosyltransferases (UGTs). A validated approach involves:

  • Enzyme selection : UGT isoforms such as UGT1A1, UGT1A3, or UGT1A9 (identified as key enzymes for glucuronidation in other compounds like Dolutegravir) .
  • Reaction optimization : Adjust pH (6.5–7.5), temperature (37–40°C), and substrate concentration (0.5–1.0 mM) to balance conversion rates and enzyme saturation .
  • Scalability : Use E. coli-expressed UGTs (e.g., BL21(DE3) strain) for whole-cell biocatalysis, achieving titers up to 78 mg/L in 1-L systems .

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires multi-analytical techniques:

  • NMR spectroscopy : Detect β-configuration via anomeric proton doublets (δ 5.1–5.3 ppm, J = 7.5 Hz) and aromatic proton shifts from the parent compound .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) for molecular ion peaks (e.g., m/z 444.44 for similar glucuronides) and fragmentation patterns .
  • HPLC : Validate purity (>95%) using reverse-phase columns and UV detection at 254–280 nm .

Advanced Research Questions

Q. How do substrate concentration and reaction conditions impact glucuronidation efficiency?

  • Substrate concentration : Excess substrate (>1.0 mM) may reduce conversion rates due to enzyme saturation (e.g., resveratrol glucuronidation dropped to 41.7% at 1.0 mM) .
  • pH and temperature : Optimal activity occurs at pH 6.5–7.0 and 40°C for thermostable UGTs. Deviations alter enzyme kinetics and product stability .
  • Co-factors : Ensure sufficient UDP-glucuronic acid (UDPGA) supply; depletion leads to incomplete reactions .

Q. How can researchers identify the UGT isoforms responsible for N-Hydroxy Riluzole glucuronidation?

  • Microsomal assays : Incubate N-Hydroxy Riluzole with human liver, kidney, or intestinal microsomes. Compare activity using isoform-specific inhibitors (e.g., naringenin-4′-O-β-D-glucuronide for CYP1A2 cross-reactivity studies) .
  • Recombinant UGT screening : Test individual UGT isoforms (e.g., UGT1A1, UGT1A9) expressed in HEK293 or insect cells .
  • Kinetic analysis : Calculate Km and Vmax values to determine isoform specificity .

Q. How should researchers address contradictions in glucuronidation data (e.g., variable conversion rates)?

  • Enzyme source variability : Differences in UGT expression levels across tissue microsomes can lead to conflicting results. Normalize data to protein content or UGT activity markers .
  • Substrate inhibition : High substrate concentrations may inhibit UGTs. Perform dose-response curves to identify non-linear kinetics .
  • Matrix effects : Remove endogenous glucuronidase inhibitors (e.g., saccharolactone) to prevent metabolite degradation .

Q. What strategies enhance the stability of this compound in pharmacokinetic studies?

  • Storage conditions : Store at -80°C in lyophilized form to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Chemical modifications : Synthesize lithium or sodium salts (e.g., 7-Hydroxychlorpromazine O-β-D-Glucuronide Lithium Salt) to improve solubility and stability .
  • Plasma stability assays : Test degradation in biological matrices using LC-MS/MS, adjusting pH or adding esterase inhibitors as needed .

Q. How can in vitro glucuronidation data predict in vivo metabolite behavior?

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro kinetic parameters (Km, Vmax) with organ-specific UGT expression levels .
  • Interspecies scaling : Compare human and animal UGT activities (e.g., rat vs. human liver microsomes) to validate translational relevance .
  • Metabolite profiling : Use radiolabeled N-Hydroxy Riluzole to track urinary/fecal excretion in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.